![molecular formula C6H5BrN4O B2813111 8-bromo-9-methyl-1H-purin-6-one CAS No. 87578-81-2](/img/structure/B2813111.png)
8-bromo-9-methyl-1H-purin-6-one
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Overview
Description
8-bromo-9-methyl-1H-purin-6-one is a chemical compound that belongs to the class of purine analogs. It has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
- Linagliptin , a xanthine derivative, is a potent and selective DPP-4 inhibitor used for treating type 2 diabetes. The chemical structure of linagliptin includes the 8-bromo-9-methyl-1H-purin-6-one moiety .
- Researchers have studied the synthesis and characterization of process-related impurities of linagliptin. These impurities are crucial for quality control during drug manufacturing and validation of analytical methods .
Antidiabetic Drug Development
Safety and Hazards
Mechanism of Action
Target of Action
Purine and pyrimidine derivatives have been shown to target various cancers
Mode of Action
The exact mode of action of 8-bromo-9-methyl-1H-purin-6-one is currently unknown. It’s worth noting that purine and pyrimidine derivatives have been found to exhibit enhanced anticancer activities against targeted receptor proteins . The specific interactions of 8-bromo-9-methyl-1H-purin-6-one with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that purine and pyrimidine derivatives can influence various biochemical pathways related to cancer . The downstream effects of these pathways are complex and depend on the specific targets and mode of action of the compound.
Result of Action
Purine and pyrimidine derivatives have been associated with potent anticancer activities . The specific effects of 8-bromo-9-methyl-1H-purin-6-one at the molecular and cellular levels are subjects of ongoing research.
properties
IUPAC Name |
8-bromo-9-methyl-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-11-4-3(10-6(11)7)5(12)9-2-8-4/h2H,1H3,(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMYCFXOHZLQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-9-methyl-1H-purin-6-one | |
CAS RN |
87578-81-2 |
Source
|
Record name | 8-bromo-9-methyl-6,9-dihydro-1H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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